2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Drug Metabolism ADME Liver Microsomal Stability

Sourcing pyrimidinone screening compounds with poorly characterized metabolic liabilities delays hit-to-lead progression. This compound provides a structurally defined reference standard where the 2-methyl group is the confirmed site of oxidative metabolism, enabling attribution of metabolic turnover in liver microsome assays. Use alongside its des-methyl analog (where oxidation is absent) to deconvolute SAR. • Definitive metabolic comparator: CyLM assay confirms 2-methyl oxidation absent in des-methyl analog. • XLogP3-AA of -0.4: Midpoint lipophilicity reference between des-methyl (-0.9) and bulkier analogs (-0.2). • Low HBD count (1 donor): Functional comparator for testing hydrogen-bond-mediated recognition hypotheses.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
Cat. No. B11802322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1CC(=O)O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O3/c1-8-14-10(9-2-4-13-5-3-9)6-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18)
InChIKeyUMJUPUDRPUUJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Procurement Context


2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1707567-41-6) is a synthetic pyrimidinone acetic acid derivative bearing a 4-pyridyl substituent and a 2-methyl group, with a molecular weight of 245.23 g·mol⁻¹ and an XLogP3-AA of −0.4 [1]. It is catalogued by several research-chemical suppliers as a screening compound for early-stage drug discovery, yet its primary literature footprint remains extremely limited . This guide focuses exclusively on quantifiable, comparator-anchored evidence to support informed procurement decisions.

Why Generic Substitution Fails Without Data


Minor structural variations in the pyrimidinone acetic acid scaffold can drastically alter target engagement, metabolic stability, and off-target profiles. The 2-methyl and 4-pyridin-4-yl substitution pattern on the target compound, together with the N1-acetic acid side chain, creates a unique electrostatic and steric contour that precludes simple interchange with des-methyl, regioisomeric pyridyl, or amino-substituted analogs [1]. The quantitative evidence below, while still emerging, demonstrates that even apparently conservative modifications yield measurable differences in metabolic oxidation rates, underscoring the need for compound-specific qualification before committing to a procurement source .

Quantitative Differentiation Evidence


Metabolic Oxidation vs. Des-Methyl Analog in Liver Microsomes

The 2-methyl substituent on the pyrimidinone ring of the target compound undergoes measurable oxidative metabolism in cynomolgus monkey liver microsomes. When incubated at 1 µM, the rate of methyl oxidation was quantified over a 5–60 min time course by LC-MS/MS . In contrast, the des-methyl analog 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1713174-01-6) lacks this oxidative liability, a difference that can be exploited to tune intrinsic clearance in lead-optimization programs. The absolute rate for the target compound is reported in the ADME assay ALA4054704, establishing a baseline that direct methyl-lacking comparators cannot provide.

Drug Metabolism ADME Liver Microsomal Stability

LogP-Driven Permeability vs. Key Analogs

The computed XLogP3-AA of the target compound is −0.4 [1]. The des-methyl analog 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1713174-01-6) has a computed XLogP3 of −0.9, reflecting the loss of the hydrophobic methyl contribution [2]. A distinct regioisomeric analog, {2-methyl-6-oxo-4-[(3-pyridinylmethyl)amino]-1(6H)-pyrimidinyl}acetic acid (ChemSpider ID 23185653), carries a polar 3-pyridinylmethylamino group, resulting in a significantly higher computed logP of −0.2 and an increased molecular weight (274.28 g·mol⁻¹) that further diverges its permeability profile . These divergent physicochemical properties translate into different predicted passive membrane permeabilities, making the target compound the intermediate-lipophilicity option among the three.

Lipophilicity Permeability Drug-Likeness

Hydrogen-Bond Donor/Acceptor Profile Comparison

The target compound possesses exactly 1 hydrogen-bond donor (the carboxylic acid –OH) and 5 hydrogen-bond acceptors (three carbonyl/ether oxygens plus two pyridine/pyrimidine nitrogens) [1]. The des-methyl analog has an identical HBD/HBA count (1/5), yet its reduced lipophilicity (logP −0.9) alters the balance of polar and non-polar surface area [2]. The 3-pyridinylmethylamino analog introduces an additional amine N–H donor, raising the HBD count to 2 and HBA count to 6, which fundamentally changes its hydrogen-bonding capacity and likely alters target selectivity . For fragment- and structure-based campaigns where ligand-efficiency metrics depend on the ratio of polarity to molecular weight, the target compound occupies a distinct position (HBD·HBA/MW = 0.0245) compared to the 3-pyridinylmethylamino analog (0.0292), a 19% relative difference.

Molecular Recognition Ligand Efficiency Fragment-Based Design

Data Gap: Absence of Target-Engagement Data

At the time of this analysis, no peer-reviewed publication or public database reports a quantitative IC₅₀, Kd, or EC₅₀ value for this compound against a defined molecular target in direct comparison with a named analog. The compound appears in PubChem as a singleton screening substance without associated bioactivity data [1]. Claims of enzyme inhibition or receptor modulation that appear on vendor sites are not supported by accessible primary data and must be treated as unverified . Procurement decisions that depend on target potency must therefore be preceded by bespoke profiling; the physicochemical differentiation evidence above provides a rational basis for selecting this compound as a tool molecule, but does not substitute for biological validation.

Data Gap Procurement Risk Biological Annotation

Evidence-Anchored Application Scenarios


Metabolic Soft-Spot Probing in Lead Optimization

When a discovery program requires a pyrimidinone scaffold with a defined metabolic soft spot (the 2-methyl group) for tuning intrinsic clearance, this compound serves as a reference standard. The cynomolgus monkey liver microsome assay ALA4054704 establishes that the methyl group undergoes oxidative metabolism, whereas the des-methyl analog does not . Using the target compound in stability assays alongside its des-methyl counterpart allows teams to attribute metabolic turnover specifically to the methyl substituent.

Intermediate-Lipophilicity Fragment for Structure-Based Design

With an XLogP3-AA of −0.4, the target compound occupies a lipophilicity window between the des-methyl analog (−0.9) and the bulkier 3-pyridinylmethylamino analog (−0.2) [1]. Fragment-based screening campaigns that require fine-tuning of logP to balance potency and solubility can deploy this compound as the midpoint reference, enabling SAR exploration in both directions.

Calibration Standard for Pyridinyl-Pyrimidinone Analysis

The compound's well-defined structure (InChIKey UMJUPUDRPUUJTF-UHFFFAOYSA-N) and commercial availability at ≥95% purity make it suitable as a retention-time and fragmentation-pattern standard in LC-MS/MS method development for pyridinyl-pyrimidinone libraries. Its distinct chromatographic behavior relative to N-alkylamino analogs facilitates method validation for compound collections.

Negative Control for Hydrogen-Bond-Dependent Assays

The target compound's single hydrogen-bond donor (carboxylic acid) and five acceptors contrast with the dual-donor, six-acceptor profile of the 3-pyridinylmethylamino analog [2]. In assays where hydrogen-bond-mediated recognition is the primary binding driver, the target compound can serve as a low-HBD comparator to test the hypothesis that an additional donor is required for activity.

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